molecular formula C7H18Cl2N2 B14771754 N-ethylpiperidin-3-amine;dihydrochloride

N-ethylpiperidin-3-amine;dihydrochloride

Cat. No.: B14771754
M. Wt: 201.13 g/mol
InChI Key: VCBNYNFIAOSYNL-UHFFFAOYSA-N
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Description

N-ethylpiperidin-3-amine;dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethylpiperidin-3-amine;dihydrochloride typically involves the alkylation of piperidine with ethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The process involves the following steps:

    Alkylation: Piperidine is reacted with ethylamine in the presence of a suitable catalyst.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography.

    Formation of Dihydrochloride Salt: The purified N-ethylpiperidin-3-amine is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-ethylpiperidin-3-amine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N-ethylpiperidin-3-amine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is employed in the study of biological processes and as a reagent in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical drugs.

    Industry: The compound is used in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-ethylpiperidin-3-amine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-methylpiperidin-3-amine: Similar structure but with a methyl group instead of an ethyl group.

    N-propylpiperidin-3-amine: Contains a propyl group instead of an ethyl group.

    N-ethylpiperidin-4-amine: The amine group is located at the 4-position instead of the 3-position.

Uniqueness

N-ethylpiperidin-3-amine;dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt. This gives it distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.

Properties

Molecular Formula

C7H18Cl2N2

Molecular Weight

201.13 g/mol

IUPAC Name

N-ethylpiperidin-3-amine;dihydrochloride

InChI

InChI=1S/C7H16N2.2ClH/c1-2-9-7-4-3-5-8-6-7;;/h7-9H,2-6H2,1H3;2*1H

InChI Key

VCBNYNFIAOSYNL-UHFFFAOYSA-N

Canonical SMILES

CCNC1CCCNC1.Cl.Cl

Origin of Product

United States

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